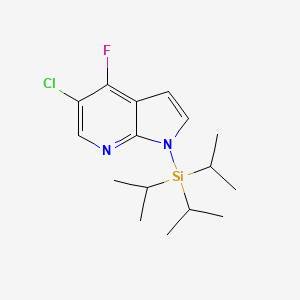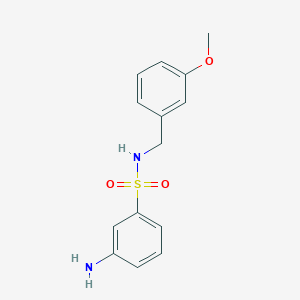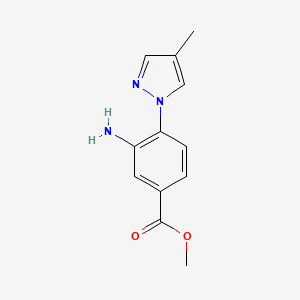![molecular formula C13H15NO3 B1453709 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid CAS No. 1038334-99-4](/img/structure/B1453709.png)
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid
Übersicht
Beschreibung
“2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is a chemical compound with the molecular formula C13H15NO3 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is quite complex. It includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” include a molecular weight of 233.27 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmacology
In pharmacology, this compound has potential applications in drug development due to its structural similarity to phenylacetic acid derivatives, which are known for their anti-inflammatory properties . It could be explored for its efficacy in modulating enzyme activity or receptor binding in inflammatory pathways.
Biochemistry
Biochemically, 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid could be used as a building block for synthesizing complex molecules. Its amide and acetic acid functional groups make it a versatile precursor for creating various bioactive compounds .
Materials Science
In materials science, the compound’s molecular structure could be utilized in the synthesis of novel polymers or coatings. Its phenyl group, in particular, might contribute to the thermal stability of such materials .
Analytical Chemistry
Analytical chemists might employ 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid as a standard or reagent in chromatography to help identify or quantify substances within a mixture due to its unique spectroscopic properties .
Organic Chemistry
Organic chemists could explore the use of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid in various synthetic pathways. It could act as an intermediate in the synthesis of more complex organic molecules, potentially including pharmaceuticals or agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound could be investigated for its potential therapeutic applications. Its structure suggests it could be a precursor in the synthesis of drug candidates for various diseases .
Environmental Science
Environmental scientists might study 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid for its environmental impact, biodegradability, and potential as a green solvent or reagent in eco-friendly chemical processes .
Chemical Engineering
From a chemical engineering perspective, the compound could be important in process optimization. Its properties might influence reaction kinetics and could be critical in designing efficient and scalable chemical processes .
Safety and Hazards
The safety information available indicates that “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Eigenschaften
IUPAC Name |
2-[4-(3-methylbut-2-enoylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-5-3-10(4-6-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPJKQGVAMRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)


amine](/img/structure/B1453632.png)
![1-Butanamine, 4-[(tetrahydro-2H-pyran-4-yl)oxy]-](/img/structure/B1453634.png)


![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)



![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)